molecular formula C6H4BrFO B1273061 2-Bromo-6-fluorophenol CAS No. 2040-89-3

2-Bromo-6-fluorophenol

Cat. No.: B1273061
CAS No.: 2040-89-3
M. Wt: 191 g/mol
InChI Key: DNFDDDWPODPCHU-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorophenol (2-Br-6-F-phenol) is a halogenated phenol compound that has been extensively studied in the scientific community due to its unique properties and potential applications. It is a colorless, crystalline solid with a molecular weight of 185.02 g/mol and a melting point of 106-107°C. 2-Br-6-F-phenol is a derivative of phenol, and it contains a bromine atom instead of a hydrogen atom in the para position of the phenol ring. This substitution of the hydrogen atom with a bromine atom gives 2-Br-6-F-phenol unique properties that make it an attractive option for scientific research.

Scientific Research Applications

Fluorination and Halogenation Studies

2-Bromo-6-fluorophenol has been the subject of research exploring various fluorination and halogenation processes. For instance, a study conducted by Koudstaal and Olieman (2010) examined the fluorination of 2-bromo-4,5-dimethylphenol using xenon difluoride, with the identification of products via NMR spectroscopy (Koudstaal & Olieman, 2010). Another study by Jiang-he (2010) focused on synthesizing 2-Bromo-6-fluorotoluene, an important medical intermediate, from 2-Amino-6-nitrotoluene through various reactions (Jiang-he, 2010).

Photoreaction and Tunneling Mechanisms

Research has also delved into the photoreaction mechanisms and hydrogen-atom tunneling in halophenols, including compounds similar to this compound. Nanbu et al. (2012) investigated the UV-induced photoreaction pathways of 4-bromo-2-chloro-6-fluorophenol, exploring the influence of different halogen atoms on photoproduct formation (Nanbu, Sekine, & Nakata, 2012).

Catalytic and Synthesis Applications

The compound has applications in catalysis and synthesis too. Zhu et al. (2019) reported using 2-bromophenol as a catalyst in the fluoroalkylation of alkenes and alkynes, demonstrating a wide substrate scope and excellent functional group tolerance (Zhu et al., 2019).

Medicinal Chemistry and Protein Interaction Inhibition

In medicinal chemistry, fluorophenols like this compound are explored for their potential in protein-protein interaction inhibition. Feng et al. (2019) introduced nitrogenated heterocycles and fluorine atoms into bromophenol analogs, evaluating their antioxidant activity and interaction with key proteins (Feng et al., 2019).

Radiochemical Synthesis

In the field of radiochemistry, this compound-related compounds have been used in the synthesis of radiopharmaceuticals. For example, Ross et al. (2011) described a method for preparing 4-[18F]fluorophenol, a compound used in the synthesis of complex radiopharmaceuticals (Ross, Ermert, & Coenen, 2011).

Environmental and Biochemical Transformations

The compound is also relevant in environmental and biochemical studies. Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate, revealing insights into microbial degradation pathways (Genthner, Townsend, & Chapman, 1989).

Structural and Conformational Analysis

Studies have also focused on the structural and conformational analysis of halophenols. For example, the work by Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, contributing to the understanding of molecular structures in this class of compounds (Sindt-Josem & Mackay, 1981).

Safety and Hazards

2-Bromo-6-fluorophenol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Properties

IUPAC Name

2-bromo-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFDDDWPODPCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381366
Record name 2-BROMO-6-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-89-3
Record name 2-Bromo-6-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2040-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-6-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.235.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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